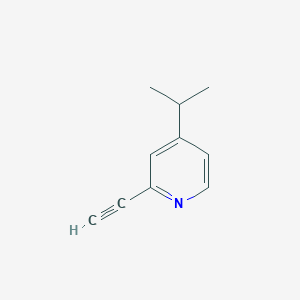

2-Ethynyl-4-isopropylpyridine

Description

Contextualization within Modern Organic and Medicinal Chemistry

In the vast field of organic chemistry, the development of modular building blocks that can be readily modified is a cornerstone of progress. 2-Ethynyl-4-isopropylpyridine exemplifies such a scaffold. Its structure is a composite of two highly valuable chemical motifs: a pyridine (B92270) ring and a terminal alkyne (ethynyl group). The ethynyl (B1212043) group is a versatile functional handle, renowned for its participation in a wide array of chemical transformations, including metal-catalyzed cross-coupling reactions and cycloadditions. ontosight.ai This reactivity allows for the construction of more complex molecular architectures. ontosight.ai

From a medicinal chemistry perspective, the introduction of specific functional groups to a core scaffold can profoundly influence a molecule's biological activity. The pyridine ring itself is a well-established pharmacophore, while the isopropyl and ethynyl substituents can modulate properties such as lipophilicity, metabolic stability, and target binding interactions. The presence of the isopropyl group, for instance, can enhance binding to biological targets. ontosight.aismolecule.com Therefore, this compound is not merely a synthetic curiosity but a compound with designed-in features relevant to the development of new therapeutic agents. ontosight.ai

Significance of Pyridine-Based Heterocycles as Research Subjects

Pyridine and its derivatives are among the most pervasive heterocyclic systems in both academic and industrial research. Their importance is underscored by their presence in a vast number of natural products, agrochemicals, and, most notably, pharmaceutical drugs. The pyridine nucleus is a key component in numerous FDA-approved medications, highlighting its privileged status in drug design. This prevalence is due to several key attributes of the pyridine ring.

The nitrogen atom within the pyridine ring imparts unique electronic properties and can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets like enzymes and receptors. ontosight.ai Furthermore, the aromatic nature of the pyridine ring provides a rigid scaffold upon which various functional groups can be appended, allowing for the systematic exploration of chemical space to optimize pharmacological activity. The versatility of pyridine derivatives is also evident in their application as ligands in catalysis and as building blocks for functional materials. smolecule.com

Scope and Research Imperatives for this compound Investigations

The specific combination of the ethynyl and isopropyl groups on the pyridine core defines the primary research imperatives for this compound. The terminal alkyne functionality makes it an ideal candidate for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for forging stable triazole linkages in drug discovery and materials science. This reactivity opens avenues for its use in creating libraries of compounds for high-throughput screening or for bioconjugation applications, such as protein labeling. smolecule.com

Moreover, the Sonogashira cross-coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, provides a direct method for creating carbon-carbon bonds, enabling the synthesis of complex, conjugated systems. ontosight.ai Such systems are of interest for developing materials with unique optical and electronic properties, including conductive polymers and components for organic light-emitting diodes (OLEDs). ontosight.aismolecule.com

Research into this compound is therefore driven by its potential as a versatile building block. Key areas of investigation include the exploration of its reactivity in various synthetic transformations, the synthesis of novel derivatives with potential pharmaceutical applications, and the investigation of the physical and electronic properties of polymers and materials derived from it. The compound serves as a valuable intermediate for creating new molecules with tailored functionalities for a range of scientific applications. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1215782-63-0 bldpharm.com |

| Molecular Formula | C10H11N bldpharm.com |

| Molecular Weight | 145.20 g/mol bldpharm.com |

| SMILES Code | CC(C1=NC=CC(C#C)=C1)C bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-ethynyl-4-propan-2-ylpyridine |

InChI |

InChI=1S/C10H11N/c1-4-10-7-9(8(2)3)5-6-11-10/h1,5-8H,2-3H3 |

InChI Key |

NSMCMBVLNGCAMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 4 Isopropylpyridine and Its Structural Analogues

Carbon-Carbon Bond Formation Strategies

The creation of the target ethynylpyridine structure and its analogues hinges on the strategic formation of carbon-carbon bonds, specifically between the pyridine (B92270) ring and the ethynyl (B1212043) or aryl substituents. libretexts.orgnih.govpurdue.eduorganic-chemistry.org Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used tools for this purpose, offering high efficiency and functional group tolerance. illinois.edu

Palladium-catalyzed reactions are central to the synthesis of functionalized pyridines. nih.gov These methods facilitate the coupling of aryl or vinyl halides with a variety of partners, including terminal alkynes and organoboron compounds, under relatively mild conditions. scielo.br

The Sonogashira coupling is the most prominent and reliable method for introducing an ethynyl group onto a pyridine ring, leading directly to compounds like 2-ethynylpyridine (B158538) and its derivatives. mdpi.com This reaction creates a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. rsc.org The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com

The catalytic cycle involves the oxidative addition of the halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) to the active Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt) and subsequent reductive elimination to yield the 2-ethynylpyridine product and regenerate the Pd(0) catalyst. rsc.org For the synthesis of the parent 2-ethynylpyridine, precursors such as 2-bromopyridine can be coupled with trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step, or directly with acetylene (B1199291) gas. The Sonogashira reaction has been successfully applied in the synthesis of various substituted 2-ethynylpyridines, such as 5-nitro-2-ethynylpyridines from 2-bromo-5-nitropyridine. researchgate.net

Table 1: Selected Conditions for Sonogashira Coupling of Halopyridines

| Halopyridine Substrate | Alkyne Partner | Palladium Catalyst | Co-catalyst / Ligand | Base | Solvent | Yield | Reference |

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Benzene | - | researchgate.net |

| 3-Bromo-2-chloropyridine | Arylalkynes | PdCl₂(PPh₃)₂ | CuI | PPh₃ / Et₃N | Dioxane | - | |

| Aryl Bromides | Arylacetylenes | [Pd(allyl)Cl]₂ | PPh₃ | Pyrrolidine | [Bmim][BF₄] | High | scielo.br |

| Halopyridines | Phenylacetylene | Nanosized MCM-41-Pd | CuI / PPh₃ | Cs₂CO₃ | Toluene (B28343) | Good to Excellent | mdpi.com |

| Bromoarene | Arylalkynes | PdCl₂(CH₃CN)₂ | XPhos | Cs₂CO₃ | CH₃CN | Good | scielo.org.mx |

Beyond the Sonogashira reaction, palladium catalysis offers a broad spectrum of methods for the arylation and alkynylation of pyridine scaffolds. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield, especially with challenging substrates like electron-rich aryl chlorides. rsc.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, can be essential for promoting the reaction with these less reactive substrates. rsc.orgscielo.org.mx

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org For instance, N-iminopyridinium ylides can undergo palladium-catalyzed direct C-H arylation to produce functionalized pyridines efficiently. acs.org The regioselectivity of these reactions, particularly with substrates like dihalopyridines, is influenced by factors such as the carbon-halogen bond dissociation energy and electronic interactions between the pyridine's frontier orbitals and the palladium catalyst. acs.org

The Suzuki-Miyaura and Heck reactions are powerful tools for creating carbon-carbon bonds, primarily for synthesizing aryl-substituted pyridines (structural analogues of the target compound) and vinylpyridines, respectively.

The Suzuki-Miyaura coupling is one of the most versatile methods for forming biaryl compounds and is widely used to functionalize pyridine rings. nih.gov It involves the reaction of a halopyridine with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction tolerates a wide range of functional groups and often proceeds in high yields. nih.gov The use of N-heterocyclic carbene (NHC) ligands as alternatives to traditional phosphine ligands has gained traction due to their increased stability and strong σ-donor properties. mdpi.com Microwave irradiation has also been employed to accelerate these reactions and improve catalyst lifetime. mdpi.com

The Mizoroki-Heck reaction couples a halopyridine with an alkene to form a substituted alkene, providing a route to vinylpyridines. researchgate.netbohrium.com The reaction is catalyzed by palladium complexes and requires a base. scielo.br Research has focused on developing stable and reusable catalyst systems, including those utilizing N-heterocyclic carbene (NHC) ligands and performing the reaction in ionic liquids, which can enhance selectivity and facilitate catalyst recycling. scielo.brbohrium.com

Table 2: Examples of Suzuki and Heck Reactions on Pyridine Scaffolds

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Key Feature | Reference |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Synthesis of novel pyridine derivatives | nih.gov |

| Suzuki-Miyaura | 2- and 3-Halopyridines | Arylboronic acids | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | - | Microwave-assisted synthesis | mdpi.com |

| Heck | Halopyridines | Vinyl ethers / Allyl alcohol | Palladium catalyst | - | Imidazolium ionic liquid | High regioselectivity for branched olefins | scielo.br |

| Heck | Aryl Chlorides | Alkenes | Pd-aNHC Complex | - | n-Tetrabutylammonium bromide | Activation of deactivated aryl chlorides | bohrium.com |

Direct functionalization offers a more concise pathway to substituted pyridines by avoiding the pre-installation of a halogen on the pyridine ring. These methods typically involve the activation of the pyridine ring toward nucleophilic attack.

Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), serves as a powerful Lewis acid to activate the pyridine ring. uni-muenchen.de This activation facilitates the regioselective direct alkylation or arylation of the pyridine core using organometallic nucleophiles like Grignard reagents (RMgX) or organozinc reagents. acs.org

In this process, the lone pair of electrons on the pyridine nitrogen coordinates with BF₃. This coordination significantly lowers the energy of the pyridine's lowest unoccupied molecular orbital (LUMO), making the ring highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uni-muenchen.de By using this BF₃-mediation strategy, functionalized pyridines can be directly alkylated or arylated in a transition-metal-free manner, offering an alternative to cross-coupling reactions. uni-muenchen.de This approach allows for the functionalization of various positions on the pyridine ring by combining the use of BF₃·OEt₂ with specific bases and organometallic reagents. acs.org BF₃ has also been used to mediate cycloaddition reactions to synthesize related nitrogen-containing heterocycles like pyridazines. uzh.chorganic-chemistry.orgnih.gov

Direct Alkylation and Arylation of Pyridine Scaffolds

Organometallic Reagent Applications (e.g., Grignard Reagents)

The use of organometallic reagents, particularly Grignard reagents, represents a significant strategy for the functionalization of pyridine derivatives. A highly effective method involves the reaction of various Grignard reagents with functionalized 2-halopyridine N-oxides. acs.orgnih.gov This approach facilitates the arylation, alkenylation, and alkylation at the C6 position, providing a pathway to C2/C6 site-controllable functionalization. The halogen atom at the C2 position acts as a blocking group, directing the Grignard reagent to the C6 position and can be subsequently removed or used in further cross-coupling reactions. acs.orgthieme-connect.com

The reaction is typically performed by treating the 2-halopyridine N-oxide with the Grignard reagent in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, followed by aromatization with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org This method is notable for its high efficiency and selectivity in C-H bond functionalization, even in the presence of reactive carbon-halogen bonds. nih.govacs.org The scope of this reaction is broad, accommodating various functional groups on both the pyridine N-oxide and the Grignard reagent. acs.org

For instance, a study demonstrated the facile arylation, alkenylation, and alkylation of 2-chloro- and 2-bromo-pyridine N-oxides with a range of Grignard reagents. The reactions proceeded smoothly, yielding the corresponding 6-substituted products without significant side reactions like deprotonation at the 6-position or displacement of the halogen. acs.org

Table 1: Examples of Grignard Reagent Applications with 2-Halopyridine N-Oxides This table is illustrative of the general reaction and not specific to the direct synthesis of 2-ethynyl-4-isopropylpyridine.

| 2-Halopyridine N-Oxide Substrate | Grignard Reagent (R'MgX) | Resulting 6-Substituted Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-3-methylpyridine N-oxide | PhMgBr | 2-Chloro-3-methyl-6-phenylpyridine N-oxide | 98 |

| 2-Chloro-4-(trifluoromethyl)pyridine N-oxide | VinylMgBr | 2-Chloro-6-vinyl-4-(trifluoromethyl)pyridine N-oxide | 90 |

| 2-Bromo-5-nitropyridine N-oxide | EtMgBr | 2-Bromo-6-ethyl-5-nitropyridine N-oxide | 93 |

| 2-Chloro-3-cyanopyridine N-oxide | (Thiophen-2-yl)MgBr | 2-Chloro-6-(thiophen-2-yl)-3-cyanopyridine N-oxide | 93 |

C-H Activation and Functionalization Approaches

Direct C-H functionalization of pyridines is a powerful tool for rapid derivatization, minimizing the need for pre-functionalized substrates. beilstein-journals.orgrsc.org However, the electron-deficient nature of the pyridine ring and the strong coordinating power of the nitrogen atom present significant challenges to reactivity and selectivity. rsc.orgresearchgate.net

Regioselective C(sp2)-H Functionalization

Achieving regioselectivity in pyridine C-H functionalization is a primary challenge due to the presence of multiple C-H bonds (C2, C3, C4) with different electronic properties. researchgate.net Traditional methods often favor functionalization at the C2 or C4 positions due to electronic bias. researchgate.net However, recent protocols have been developed to achieve high regioselectivity at other positions.

One strategy involves leveraging the electronic character of the C-H bonds. For example, a palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups (EWGs) has been shown to be highly regioselective. nih.gov The regioselectivity is rationalized by key electronic effects, such as the repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C2/C6 positions, which disfavors substitution at these sites. nih.gov Furthermore, an EWG at the 3-position increases the acidity of the C4-H bond, facilitating selective C4-arylation. nih.gov Conversely, 4-substituted pyridines undergo C3-arylation. This approach complements existing methods that typically target the C2 position. nih.gov

Another approach to achieve meta-selective functionalization involves a temporary dearomatization-rearomatization process, which alters the intrinsic electronic properties of the pyridine ring. nih.govnih.gov This allows for highly regioselective trifluoromethylation, halogenation, and nitration at the meta-position under catalyst-free conditions. nih.gov

Directed Functionalization Strategies

Directed functionalization utilizes a directing group (DG) to position a metal catalyst near a specific C-H bond, thereby ensuring high regioselectivity. dmaiti.com This strategy has been instrumental in overcoming the inherent reactivity patterns of the pyridine ring. beilstein-journals.org

For instance, boryl pincer complexes of iridium have been used for the C-H activation of pyridines. acs.org In this system, the pyridine coordinates to a Lewis-acidic boron center, which directs the iridium to insert into the C2-H bond. acs.org This represents a different topology of direction compared to conventional methods where both the directing group and the C-H activation occur at the same metal center. acs.org

Similarly, the combination of a bulky Lewis acid and a bulky N-heterocyclic carbene (NHC) ligand on a nickel catalyst has enabled C4-selective alkylation. rsc.org The Lewis acid coordinates to the pyridine nitrogen, increasing the acidity of the C-H bonds, while the bulky ligand on the nickel directs the C-H activation away from the sterically hindered C2 position, leading to excellent regiocontrol for C4 functionalization. rsc.org These strategies are particularly valuable for late-stage functionalization of complex molecules. nih.gov

Modifications of Existing Pyridine Frameworks

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene. wikipedia.org The high electronegativity of the nitrogen atom deactivates the ring towards electrophilic attack. libretexts.org Furthermore, under the strongly acidic conditions often required for SEAr reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated. wikipedia.orgrsc.org This creates a pyridinium (B92312) ion, which is even more strongly deactivated. Consequently, direct electrophilic substitution on pyridine is often nearly impossible under standard Friedel-Crafts conditions. wikipedia.orgquimicaorganica.org

When these reactions are forced to occur, substitution happens preferentially at the C3 (or meta) position. libretexts.orgquimicaorganica.orgaklectures.com This is because the cationic intermediates formed from attack at the C2 or C4 positions have a resonance structure that places a positive charge on the highly electronegative nitrogen atom, which is extremely unfavorable. libretexts.org

A common strategy to overcome the low reactivity of pyridine is to first convert it to pyridine N-oxide. The N-oxide group activates the ring towards electrophilic substitution, making it more reactive than pyridine and even benzene. wikipedia.org The N-oxide directs substitution to the C4 (para) position. Following the substitution reaction, the N-oxide can be deoxygenated to yield the substituted pyridine. wikipedia.org

Nucleophilic Addition to the Ethynyl Moiety

The ethynyl group of 2-ethynylpyridine is susceptible to nucleophilic addition. The reactivity of the triple bond is significantly enhanced by the presence of the pyridine nitrogen atom. nih.govnih.gov A notable example is the hydrohalogenation of 2-ethynylpyridines. nih.govnih.govacs.org

In this reaction, the basic nitrogen atom of the pyridine ring reacts with a hydrohalic acid (e.g., HCl, HBr) to form a pyridinium salt. This salt formation dramatically increases the electrophilicity of the ethynyl group. The spatially proximate halide counteranion then acts as a nucleophile, attacking the triple bond to produce a 2-(2-haloethenyl)pyridine in high yield. nih.govnih.gov This process represents a nucleophilic addition of a hydrogen halide, which is facilitated by the initial protonation of the pyridine ring. nih.gov The reaction is highly efficient and often proceeds with high stereoselectivity. acs.org

Table 2: Nucleophilic Addition to the Ethynyl Moiety of Ethynylpyridines

| Ethynylpyridine Substrate | Reagent | Product | Key Observation |

|---|---|---|---|

| 2-Ethynylpyridine | Hydrochloric Acid (HCl) | 2-(2-Chloroethenyl)pyridine | Facilitated by pyridinium salt formation. nih.govnih.gov |

| 2-Ethynylpyridine | Hydrobromic Acid (HBr) | 2-(2-Bromoethenyl)pyridine | Protocol applicable for hydrobromination. nih.govnih.gov |

| 2-Ethynylpyridine | Hydroiodic Acid (HI) | 2-(2-Iodoethenyl)pyridine | Protocol applicable for hydroiodination. nih.govnih.gov |

| 2-Ethynylpyridine | Acetic Acid / Silver Acetate | 2-(2-Acetoxyethenyl)pyridine | Counteranion exchange overcomes low acidity of acetic acid. nih.govnih.gov |

Hydrogenation of the Ethynyl Triple Bond

The ethynyl group in 2-ethynylpyridines is susceptible to hydrogenation, which can lead to either partial reduction to a vinyl group or complete saturation to an ethyl group. The selectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions.

Complete hydrogenation of both the ethynyl triple bond and the pyridine ring can be achieved through electrocatalytic methods. For instance, the electrocatalytic hydrogenation of 2-ethynylpyridine using a rhodium-on-carbon (Rh/C) cathode in an anion-exchange membrane (AEM) electrolyzer results in the formation of 2-ethylpiperidine. acs.orgnih.gov This process occurs under ambient temperature and pressure and demonstrates the simultaneous reduction of both unsaturated functionalities. acs.orgnih.gov

Selective hydrogenation, or semihydrogenation, to the corresponding alkene is a more common and often desired transformation. This allows for the synthesis of 2-vinylpyridine (B74390) derivatives, which are valuable monomers and synthetic intermediates. The choice of catalyst is critical to prevent over-reduction to the alkane. A bimetallic palladium-copper catalyst (PdCu₄) supported on silica (B1680970) has been shown to be effective for the selective hydrogenation of 2-ethynylpyridine to 2-vinylpyridine. acs.org This reaction proceeds under mild conditions of 30 °C and 1 bar of hydrogen gas. acs.org Another approach involves the use of an iron pincer complex, [Fe(κ³PCP-iPr)(CO)₂(CH₂CH₂CH₃)], which catalyzes the transfer semihydrogenation of 2-ethynylpyridine to 2-vinylpyridine using phenylsilane (B129415) (PhSiH₃) and isopropanol (B130326) (iPrOH) as the hydrogen source at 25 °C. acs.org

The following table summarizes different hydrogenation methods for 2-ethynylpyridine:

| Catalyst/Reagent | Substrate | Product | Reaction Conditions | Yield | Reference |

| Rh/C cathode | 2-Ethynylpyridine | 2-Ethylpiperidine | Electrocatalysis, ambient temperature and pressure | Not specified | acs.orgnih.gov |

| PdCu₄/SiO₂ | 2-Ethynylpyridine | 2-Vinylpyridine | 1 bar H₂, MeCN, 30 °C | Good to excellent | acs.org |

| [Fe(κ³PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | 2-Ethynylpyridine | 2-Vinylpyridine | PhSiH₃, iPrOH, 25 °C | 69% | acs.org |

Directed Ortho Metalation (DoM) and Lithiation Chemistry for Regioselective Derivatization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. chem-station.com The principle of DoM relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho position. chem-station.combaranlab.orguwindsor.ca This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org For pyridines, a directing group is generally required to achieve selective ortho-lithiation due to the inherent electronic properties of the ring. uwindsor.ca

In the context of this compound, the pyridine nitrogen itself can act as a directing group. However, the acidity of the terminal ethynyl proton presents a challenge, as it can be readily deprotonated by strong bases, leading to the formation of a lithium acetylide rather than the desired ortho-lithiated species. ambeed.com The ethynyl group itself is considered a weak directing group. organic-chemistry.org Therefore, the regioselectivity of lithiation will be influenced by the reaction conditions and the specific base used.

For a molecule like this compound, several positions are potentially susceptible to deprotonation. Besides the acetylenic proton, the positions ortho to the pyridine nitrogen (C3 and C6) and the position ortho to the isopropyl group are potential sites for lithiation. The pyridine nitrogen is a strong directing group and would favor lithiation at the C3 or C6 positions. However, the C6 position is sterically hindered by the ethynyl group. The isopropyl group is a much weaker directing group compared to the pyridine nitrogen.

The subsequent reaction of the generated organolithium species with an electrophile allows for the introduction of a variety of functional groups. The table below provides hypothetical examples of electrophiles that could be used for the derivatization of a lithiated pyridine intermediate.

| Lithiated Intermediate | Electrophile | Product Functional Group |

| 3-Lithio-2-ethynyl-4-isopropylpyridine | Dimethylformamide (DMF) | Aldehyde (-CHO) |

| 3-Lithio-2-ethynyl-4-isopropylpyridine | Iodine (I₂) | Iodo (-I) |

| 3-Lithio-2-ethynyl-4-isopropylpyridine | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| 3-Lithio-2-ethynyl-4-isopropylpyridine | Alkyl halide (R-X) | Alkyl (-R) |

Advanced Derivatization and Functionalization Strategies for 2 Ethynyl 4 Isopropylpyridine Systems

Selective Functional Group Transformations

The 2-ethynyl-4-isopropylpyridine scaffold offers two primary reactive sites: the terminal alkyne and the pyridine (B92270) ring. This duality allows for a range of selective transformations.

The terminal alkyne is particularly amenable to a variety of coupling and cycloaddition reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is highly effective for forming C(sp)-C(sp²) bonds. ambeed.comresearchgate.net This allows the ethynyl (B1212043) group to be coupled with a wide array of aryl or vinyl halides, introducing significant molecular diversity. ambeed.comsci-hub.se Nickel complexes have also been explored as a more abundant and less toxic alternative to palladium for catalyzing Sonogashira reactions. rsc.org Another key transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgthermofisher.comfrontiersin.org This reaction provides a highly efficient and bio-orthogonal method to link the pyridine unit to other molecules, forming a stable 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.compcbiochemres.com The reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgthermofisher.com

Homocoupling of the terminal alkyne, such as in the Glaser or Hay coupling reactions, offers a direct route to symmetric 1,3-diynes. organic-chemistry.orgwikipedia.org The Hay coupling, which uses a soluble copper-TMEDA complex, is particularly versatile. organic-chemistry.orgwikipedia.org These diyne structures are valuable precursors for conjugated polymers and macrocycles. rsc.org Beyond coupling reactions, the alkyne can undergo hydrogenation to the corresponding alkene or alkane, or participate in nucleophilic addition reactions. ambeed.com

The pyridine ring itself, along with the isopropyl group, can also be functionalized. The pyridine nucleus can undergo electrophilic aromatic substitution, though the electron-withdrawing nature of the ring often requires activating groups or harsh conditions. ambeed.com More modern approaches focus on direct C-H functionalization. beilstein-journals.orgchemrxiv.org Additionally, the isopropyl group is susceptible to oxidation. For instance, the aerobic oxidation of 4-isopropylpyridine (B108708) can yield 4-isopropylpyridine hydroperoxide. nih.gov

Table 1: Key Functional Group Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., amine) | Aryl/Vinyl-substituted alkyne | ambeed.comresearchgate.net |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097), Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.orgfrontiersin.org |

| Glaser-Hay Coupling | Cu(I) or Cu(II) salt, Base, Oxidant (e.g., O₂, air) | Symmetrical 1,3-diyne | organic-chemistry.orgwikipedia.orgrsc.org |

| Hydrogenation | H₂, Metal catalyst (e.g., Pd/C, PtO₂) | Alkene or Alkane | ambeed.com |

| Oxidation of Isopropyl Group | Airflow / Oxidizing agents | 2-(ethynyl)pyridin-4-yl propan-2-ol or related ketones | nih.gov |

Incorporation into Macrocyclic and Polycyclic Architectures

The rigid, linear geometry of the ethynyl group makes this compound an excellent component for constructing highly ordered supramolecular structures like macrocycles and polycyclic systems. nih.govrug.nl

Macrocyclization can be achieved through intramolecular or intermolecular reactions that leverage the reactivity of the alkyne. The Glaser-Hay coupling is a powerful tool for creating macrocycles containing diyne linkages. organic-chemistry.orgnih.gov By using precursors with two terminal alkyne groups, chemists can perform intramolecular cyclizations or template-driven syntheses to form shape-persistent macrocycles. rsc.orgmdpi.com Similarly, iterative Sonogashira couplings can be used to build up oligomeric chains that are then cyclized.

Click chemistry also offers a robust strategy for macrocycle synthesis. nih.gov The high efficiency and orthogonality of the CuAAC reaction allow for the clean formation of large rings containing triazole units, often without the need for extensive purification. unive.it

For the synthesis of polycyclic aromatic hydrocarbons (PAHs), this compound can serve as a key starting material. iupac.orgcore.ac.uk Derivatives created through Sonogashira coupling, for example, can be designed to undergo intramolecular cycloaddition reactions, such as Diels-Alder or Bergman cyclizations, followed by aromatization to yield complex, fused aromatic systems. iupac.org The strategic placement of reactive groups allows for the programmed assembly of large, planar or even curved graphitic structures. mun.ca

Table 2: Strategies for Architectural Synthesis

| Architectural Target | Synthetic Strategy | Key Reaction(s) | Resulting Linkage/Core | Ref. |

| Macrocycles | Dimerization/Oligomerization | Glaser-Hay Coupling | 1,3-Diyne | organic-chemistry.orgrsc.org |

| Macrocycles | Step-wise construction & cyclization | Sonogashira Coupling | Aryl-alkyne | nih.gov |

| Macrocycles | Convergent synthesis | Azide-Alkyne Cycloaddition | 1,2,3-Triazole | frontiersin.orgunive.it |

| Polycyclic Systems | Annulation strategies | Intramolecular Diels-Alder | Fused (hetero)aromatic rings | iupac.orgcore.ac.uk |

Late-Stage Functionalization in Complex Molecular Systems

Late-stage functionalization (LSF) is the practice of introducing chemical modifications at the final stages of a synthesis, which is invaluable for creating molecular diversity in drug discovery and materials science. nih.govresearchgate.net The this compound core is well-suited for LSF, as both the pyridine ring and the ethynyl group can be modified under relatively mild, chemoselective conditions.

The C-H bonds on the pyridine ring are prime targets for LSF. nih.gov Despite the electron-deficient nature of the ring, modern catalytic methods enable direct functionalization. For instance, regioselective alkylation or arylation at the C-H bonds ortho to the nitrogen can be achieved using transition-metal catalysis. beilstein-journals.org Other strategies involve temporary activation of the pyridine ring, for example with triflic anhydride, to facilitate nucleophilic attack at the 4-position, as demonstrated in C4-selective sulfonylation reactions. chemrxiv.org Such methods allow for the precise installation of new functional groups on a complex molecule already containing the this compound motif, without requiring a complete re-synthesis.

The ethynyl group itself is an excellent handle for LSF. Its bio-orthogonal reactivity in click chemistry means that a complex molecule bearing this group can be selectively and efficiently conjugated to another molecule, such as a fluorescent probe, a polymer, or a biological macromolecule, even in complex environments. thermofisher.comfrontiersin.org This approach is central to the fields of chemical biology and materials science for creating functional conjugates.

Computational and Spectroscopic Characterization of 2 Ethynyl 4 Isopropylpyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the synthesis of 2-Ethynyl-4-isopropylpyridine and for elucidating the complex structures of its derivatives.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the structure of organic molecules like this compound in solution. ipb.pt 1D NMR, including ¹H and ¹³C spectra, provides fundamental information about the chemical environment of each proton and carbon atom. ipb.ptweebly.com For instance, in the ¹H NMR spectrum of a related compound, ethyl-2-butenoate, distinct signals correspond to different hydrogen atoms within the molecule. weebly.com The chemical shift range in ¹H NMR is typically 0-10 ppm, while for ¹³C NMR it extends from 0-220 ppm. weebly.com

For more complex derivatives of this compound, where 1D spectra may be overcrowded, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. weebly.comharvard.edu COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. libretexts.org HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These advanced techniques are crucial for unambiguously assigning all proton and carbon signals, especially in intricate molecular architectures. ipb.pt

Table 1: Representative NMR Data for a Substituted Pyridine (B92270) Derivative

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| H-2' (d, J = 8.0 Hz) | 7.99 | C-2 | 155.7 |

| H-5' (d, J = 8.0 Hz) | 7.58 | C-3 | 138.2 |

| H-6' (d, J = 8.0 Hz) | 7.55 | C-4 | 137.8 |

| H-aromatic (m) | 7.44-7.41 | C-5 | 137.6 |

| H-aromatic (d, J=8.0 Hz) | 7.29 | C-6 | 154.6 |

| CH₃ (s) | 2.56 | CH₃ | 23.6 |

| Note: This table is a representative example based on data for a substituted pyridine derivative, 3,6-bis(4-chlorophenyl)-2-methylpyridine, and not this compound itself. doi.org |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure molecular masses with very high accuracy, typically to the third or fourth decimal place. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of the molecular formula of a compound. measurlabs.com

Different ionization techniques and mass analyzers are used depending on the sample and the required information. For instance, Electrospray Ionization (ESI) is a soft ionization method often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. doi.org This combination allows for the separation of components before they enter the mass spectrometer. For larger molecules or polymers derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed.

Table 2: HRMS Data for a Substituted Pyridine Derivative

| Compound | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |

| 2-(iso-Propyl)-3,6-diphenylpyridine | 274.1590 | 274.1587 |

| 2-Methyl-3,6-diphenylpyridine | 246.1277 | 246.1282 |

| 3,6-Bis(4-chlorophenyl)-2-(iso-propyl)pyridine | 342.0811 | 342.0807 |

| Note: This table shows example data for substituted pyridine derivatives to illustrate the accuracy of HRMS. doi.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. americanpharmaceuticalreview.commjcce.org.mk These techniques are complementary, as some molecular vibrations are more active in the IR spectrum while others are more prominent in the Raman spectrum. spectroscopyonline.com

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹), C-H stretches of the aromatic ring and isopropyl group (around 2850-3100 cm⁻¹), and C=C/C=N stretches of the pyridine ring (in the 1400-1600 cm⁻¹ region). nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and would also be useful for observing the C≡C stretch. spectroscopyonline.com The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule. americanpharmaceuticalreview.com

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound would reveal the wavelengths of light it absorbs, which correspond to the promotion of electrons to higher energy orbitals. These transitions are influenced by the conjugated π-system of the pyridine ring and the ethynyl (B1212043) group.

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. The presence and characteristics of fluorescence depend on the molecular structure and its environment. For some pyridine derivatives, dual luminescence has been observed and rationalized using models like the Twisted Intramolecular Charge Transfer (TICT) state model. researchgate.net The study of absorption and emission properties is crucial for understanding the photophysical behavior of these compounds and their potential applications in materials science. researchgate.netresearchgate.net

Quantum Chemical and Computational Studies

Computational methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules like this compound. dokumen.pubresearchgate.net DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and the energies of molecular orbitals (HOMO and LUMO). nepjol.info

By analyzing the electronic structure, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, providing valuable information for designing synthetic routes to new derivatives. dokumen.pub Furthermore, DFT calculations are instrumental in understanding the nature of excited states and can be used to simulate UV-Vis spectra, offering a theoretical basis for the interpretation of experimental photophysical data. researchgate.net For instance, DFT has been used to study the electronic structural features of reactions involving palladium centers coordinated to nitrogen-containing ligands, which is relevant to the catalysis of reactions involving pyridine derivatives. acs.org

Studies of Ground and Excited Electronic States

The electronic properties of this compound are fundamentally governed by the interplay between the electron-donating isopropyl group and the electron-withdrawing ethynyl and pyridine moieties. Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the geometry and electronic charge distribution in both the ground (S₀) and excited (S₁) electronic states.

In its ground state, this compound is characterized by a planar pyridine ring, with the ethynyl group maintaining a linear geometry typical of sp-hybridized carbon atoms. The isopropyl group, a mild electron-donating group, increases the electron density on the pyridine ring, which in turn influences the basicity of the pyridine nitrogen. The ethynyl group, being electron-withdrawing, enhances the electron-deficient character of the pyridine ring.

Theoretical calculations on related ethynyl-substituted pyridines reveal the distribution of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich parts of the molecule, including the pyridine nitrogen and the π-system of the ethynyl group. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient pyridine ring and the ethynyl substituent. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's electronic absorption and emission properties. For donor-acceptor systems, this gap can be modulated by the nature of the substituents and the surrounding solvent.

Upon photoexcitation, the molecule transitions from the ground state to an excited state. This transition often involves a redistribution of electron density. Time-dependent DFT (TD-DFT) calculations are instrumental in modeling these excited states. For molecules with donor and acceptor groups, the first excited singlet state (S₁) can possess a significant charge-transfer character. acs.org This means that upon excitation, there is a net movement of electron density from the donor part (isopropyl group and pyridine) to the acceptor part (ethynyl group). This redistribution of charge leads to a larger dipole moment in the excited state compared to the ground state.

The photophysical properties, such as absorption and emission wavelengths, are directly related to the energies of these electronic states. The absorption spectrum is dictated by the energy difference between the ground and Franck-Condon excited state, while the emission spectrum corresponds to the transition from the relaxed excited state back to the ground state. In donor-acceptor pyridine derivatives, the position of the pyridine nitrogen can influence the molecular configuration and electronic conjugation, leading to variations in photophysical properties. mdpi.com

A representative set of calculated electronic properties for this compound based on trends from similar compounds is presented in Table 1.

Table 1: Calculated Electronic Properties of this compound

| Property | Ground State (S₀) | First Excited Singlet State (S₁) |

|---|---|---|

| HOMO Energy | -6.5 eV | - |

| LUMO Energy | -1.8 eV | - |

| HOMO-LUMO Gap | 4.7 eV | - |

| Dipole Moment (µ) | 2.5 D | 8.0 D |

| Nature of Transition | - | π → π* with significant charge transfer |

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

The phenomenon of Intramolecular Charge Transfer (ICT) is a key feature of molecules that contain both electron-donating and electron-accepting groups linked by a π-conjugated system. In this compound, the isopropyl group acts as an electron donor, while the ethynyl-pyridine system functions as the electron acceptor. This arrangement makes the molecule a candidate for exhibiting ICT upon electronic excitation.

Upon absorption of light, an electron is promoted to an excited state. In molecules with ICT character, this excited state can relax into a state where there is a significant spatial separation of charge, forming a zwitterionic or highly polar structure. This ICT state is often characterized by a large dipole moment and is highly sensitive to the polarity of its environment. rsc.org The efficiency of this charge transfer can be tuned by modifying the strength of the donor and acceptor groups and their electronic coupling. rsc.org

The presence of an ICT state can be experimentally observed through solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. In the case of fluorescence, a pronounced red-shift (bathochromic shift) in the emission spectrum is typically observed as the solvent polarity increases. This is because polar solvents can stabilize the highly polar ICT excited state more effectively than nonpolar solvents, thus lowering its energy and resulting in a lower energy emission. This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity function.

For this compound, it is anticipated that in nonpolar solvents, the emission would originate from a locally excited (LE) state, which has a smaller dipole moment and is less affected by the solvent. As the solvent polarity increases, the emission is expected to shift to longer wavelengths, indicative of an emission from a more stabilized ICT state. rsc.org This behavior is characteristic of many donor-acceptor substituted pyridine and pyrimidine (B1678525) derivatives. nih.gov

The structural dynamics in the excited state are also crucial for ICT. In some systems, the formation of the ICT state is accompanied by a twisting of the molecule around the single bond connecting the donor and acceptor moieties, leading to a "twisted intramolecular charge transfer" (TICT) state. rsc.org DFT calculations on similar donor-acceptor pyridine derivatives have shown that different ground-state molecular configurations can arise due to the presence of various electron-donating groups, which in turn affects the rotational freedom and the formation of ICT states. rsc.org

Table 2 illustrates the expected solvatochromic shift in the absorption and emission maxima for this compound in solvents of varying polarity, based on trends observed for similar donor-acceptor systems. mdpi.com

Table 2: Expected Solvatochromic Data for this compound

| Solvent | Polarity (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Hexane | 1.88 | 310 | 350 | 3980 |

| Dichloromethane | 8.93 | 315 | 385 | 6230 |

| Acetonitrile | 37.5 | 320 | 420 | 8330 |

Applications and Research Utility of 2 Ethynyl 4 Isopropylpyridine As a Core Structure

Building Block in Complex Organic Synthesis

The utility of functionalized pyridines as building blocks is well-established in organic synthesis. researchgate.net The ethynyl (B1212043) group, in particular, is a versatile functional group that can participate in a wide array of chemical transformations, making ethynylpyridines valuable intermediates. chemicalbook.comsigmaaldrich.comsigmaaldrich.com However, specific examples detailing the use of 2-Ethynyl-4-isopropylpyridine as a precursor for complex heterocyclic systems or as a scaffold for creating diverse chemical libraries have not been prominently reported in scientific literature. General synthetic strategies often focus on more commonly available or simpler ethynylpyridine derivatives. chemicalbook.comsigmaaldrich.com

Precursors for Heterocyclic Systems

The synthesis of complex heterocyclic compounds often relies on versatile starting materials that can undergo various cyclization reactions. nih.govresearchgate.netmdpi.com While the 2-ethynylpyridine (B158538) core is theoretically a useful synthon for constructing fused ring systems, specific methodologies employing the this compound derivative are not described in the available research.

Scaffolds for Diverse Chemical Libraries

The creation of chemical libraries with diverse structures is fundamental to drug discovery and materials science. Pyridine (B92270) scaffolds are frequently used for this purpose due to their chemical stability and the ability to be functionalized at various positions. dtu.dk However, there is no specific mention in the reviewed literature of this compound being used as a foundational scaffold for the generation of such libraries.

Significance in Medicinal Chemistry Research

Pyridine and its derivatives are among the most common heterocyclic rings found in FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govnih.gov They are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Design of Biologically Active Pyridine Derivatives

The design and synthesis of novel, biologically active molecules are a primary focus of medicinal chemistry. researchgate.net While numerous studies report the synthesis and evaluation of various pyridine derivatives, specific research detailing the design of bioactive compounds derived from this compound is absent from the current body of scientific literature. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. nih.govmdpi.comnih.gov These studies systematically modify a lead compound's structure to understand how chemical changes affect biological activity. There are no available SAR studies that specifically investigate derivatives of this compound.

Exploration in Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a modern approach to drug discovery that screens small, low-complexity molecules (fragments) for weak binding to a biological target. nih.govnih.govprestwickchemical.comblopig.com Successful fragments are then optimized and grown into more potent lead compounds. While pyridine is a common motif in fragment libraries, there is no evidence to suggest that this compound has been specifically included or studied within the context of FBDD.

Development of Catalytic Systems and Ligands

The presence of a nitrogen atom in the pyridine ring and the reactive ethynyl group makes this compound a promising candidate for the design of novel ligands and catalytic systems. The pyridine nitrogen can act as a Lewis base, coordinating to metal centers to form stable complexes. The nature of the isopropyl group at the 4-position, being an electron-donating group, can modulate the electron density at the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complexes.

Furthermore, the ethynyl group can participate in various chemical transformations, including click chemistry, cross-coupling reactions, and polymerization. This dual functionality allows for the synthesis of multifunctional ligands. For instance, the ethynyl group can be used to anchor the ligand to a solid support, facilitating the development of heterogeneous catalysts. Alternatively, it can be functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands with tailored steric and electronic properties.

One area of potential application is in the development of catalysts for cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. Pyridine-based ligands are widely used in these transformations, and the unique electronic properties imparted by the ethynyl and isopropyl groups could lead to catalysts with enhanced activity and selectivity. The ethynyl group could also play a direct role in the catalytic cycle, for example, through the formation of metal-acetylide intermediates.

The table below summarizes the key structural features of this compound relevant to its potential use in catalysis.

| Structural Feature | Potential Role in Catalysis |

| Pyridine Nitrogen | Coordination to metal centers, acting as a Lewis basic site. |

| Ethynyl Group | Participation in catalytic cycles (e.g., as a metal acetylide), site for further functionalization or immobilization. |

| Isopropyl Group | Electron-donating group, modulating the electronic properties of the pyridine ring and the coordinated metal center. |

Materials Science Applications (e.g., photoactive compounds, polymers)

The conjugated system formed by the pyridine ring and the ethynyl group in this compound makes it an attractive monomer for the synthesis of photoactive polymers. The polymerization of ethynylpyridines can be initiated through various methods, including spontaneous polymerization upon quaternization of the pyridine nitrogen. acs.orgacs.org This process leads to the formation of ionic polyacetylenes with extended π-conjugation along the polymer backbone.

The resulting polymers are often colored and exhibit interesting photophysical properties, such as fluorescence. For instance, a polyacetylene derivative containing coumarin (B35378) moieties has been synthesized from 2-ethynylpyridine, which exhibits a photoluminescence maximum at 512 nm. tandfonline.com The introduction of the isopropyl group at the 4-position of the pyridine ring in this compound is expected to influence the electronic and optical properties of the resulting polymer. The electron-donating nature of the isopropyl group could lead to a red-shift in the absorption and emission spectra of the polymer compared to the unsubstituted poly(2-ethynylpyridine).

Moreover, the properties of these polymers can be tuned by quaternizing the pyridine nitrogen with different alkylating agents, which introduces various side chains. This allows for the fine-tuning of solubility, processability, and photophysical characteristics. For example, a poly(2-ethynylpyridinium bromide) derivative has been reported to have a band gap of 2.15 eV and exhibit stable redox behavior, suggesting its potential use in electronic devices. researchgate.net

The potential of this compound in the development of photoactive materials is further underscored by the general interest in compounds with donor-π-acceptor (D-π-A) structures for applications in nonlinear optics and photovoltaics. nih.gov The isopropyl group (donor), the ethynylpyridine core (π-system), and a suitable acceptor group attached to the ethynyl terminus could create molecules with significant intramolecular charge transfer character, a key feature for photoactivity.

The following table outlines the potential materials science applications of this compound and its derivatives.

| Application Area | Rationale |

| Photoactive Polymers | The conjugated backbone of poly(this compound) can lead to materials with interesting optical and electronic properties, such as fluorescence and conductivity. |

| Organic Light-Emitting Diodes (OLEDs) | The tunable emission properties of polymers derived from this compound could be exploited in the emissive layer of OLEDs. |

| Nonlinear Optical (NLO) Materials | The donor-π-system of this compound can be functionalized to create molecules with large second-order NLO responses. |

| Sensors | The interaction of the pyridine nitrogen or the polymer backbone with analytes could lead to changes in the photophysical properties, enabling sensing applications. |

Mechanistic Studies and Reaction Optimization for 2 Ethynyl 4 Isopropylpyridine Transformations

Investigation of Reaction Mechanisms and Pathways

The reactivity of 2-ethynyl-4-isopropylpyridine is dominated by its terminal alkyne functionality, which readily participates in a variety of transformations, most notably cross-coupling reactions and cycloadditions. The pyridine (B92270) ring, with its nitrogen atom and the electron-donating isopropyl group at the 4-position, influences the electronic properties of the alkyne, thereby affecting its reactivity.

One of the most common transformations is the Sonogashira cross-coupling reaction , which forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. The reaction typically proceeds via a dual catalytic system involving palladium and copper. The generally accepted mechanism involves two interconnected catalytic cycles. wikipedia.org The presence of the pyridine nitrogen can influence the reaction by coordinating to the metal catalysts, potentially affecting their activity and stability.

Another significant reaction pathway for this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction leads to the formation of a 1,4-disubstituted 1,2,3-triazole. Studies on related 2-ethynylpyridine (B158538) derivatives have shown that the pyridine moiety can act as a ligand, accelerating the catalytic process by stabilizing the copper(I) intermediate.

Furthermore, investigations into the reactions of 2-ethynylpyridine with organometallic clusters, such as those of osmium and ruthenium, have revealed complex reaction pathways. These include direct addition of a metal-hydride bond across the carbon-carbon triple bond and activation of the acetylenic C-H bond. researchgate.net In reactions with triruthenium clusters, C-C bond coupling of the alkyne moiety is a dominant pathway, leading to the formation of metalated diene and triene moieties derived from the coupling of two or three 2-ethynylpyridine molecules. researchgate.net These studies highlight the diverse reactivity of the ethynylpyridine scaffold beyond standard cross-coupling reactions.

Catalytic Cycle Elucidation

The elucidation of catalytic cycles is fundamental to understanding and improving reactions involving this compound.

Sonogashira Coupling Catalytic Cycles:

The mechanism of the Sonogashira coupling is understood to involve two interdependent cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle :

Oxidative Addition : A Pd(0) complex reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex. This is often the rate-limiting step.

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Copper Cycle :

π-Alkyne Complex Formation : The copper(I) catalyst coordinates with the alkyne bond of this compound.

Deprotonation : An amine base removes the acidic terminal proton of the alkyne, facilitated by the copper coordination, to form a copper(I) acetylide.

Regeneration : This copper acetylide then participates in the transmetalation step of the palladium cycle, regenerating the copper(I) catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle:

The CuAAC reaction mechanism involves multiple copper(I) acetylide complexes. While the exact nature of the active species is a subject of ongoing research, a plausible catalytic cycle is as follows:

Formation of Copper Acetylide : A copper(I) species reacts with this compound to form a copper acetylide.

Coordination of Azide (B81097) : An organic azide coordinates to the copper center.

Cycloaddition : The coordinated azide undergoes a cycloaddition with the acetylide to form a six-membered copper-containing ring intermediate.

Ring Contraction and Protonolysis : This intermediate rearranges and, upon protonolysis, releases the triazole product, regenerating the active copper(I) catalyst for the next cycle.

The pyridine nitrogen in this compound can play a crucial role by forming a complex with the copper catalyst, which enhances its catalytic efficiency.

Solvent Effects and Reaction Conditions Optimization

The optimization of reaction conditions, including solvent, temperature, base, and catalyst system, is critical for maximizing the yield and purity of products derived from this compound transformations.

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. In Sonogashira couplings, polar aprotic solvents like DMF and DMSO are often used as they can help to stabilize ionic intermediates. mdpi.com However, for certain substrates, non-polar solvents such as toluene (B28343) or THF may be preferred to minimize side reactions. In CuAAC reactions, a variety of solvents can be employed, including water, which is often advantageous for bioconjugation applications.

Reaction Conditions Optimization: The table below summarizes the optimization of conditions for a Sonogashira-type coupling reaction, which can be considered analogous to transformations involving this compound. The data illustrates the impact of catalyst, ligand, base, and solvent on the yield of the coupled product.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | DCM | 50 | 99 |

| 2 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | DCE | 50 | 85 |

| 3 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | Acetonitrile | 50 | 78 |

| 4 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | Toluene | 50 | 65 |

| 5 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | THF | 50 | 55 |

| 6 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | DMF | 50 | 95 |

| 7 | Pd(OAc)₂ (2.5) | None | Cs₂CO₃ (2) | DCM | 50 | 21 |

| 8 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | DCM | RT | 65 |

Table 1: Optimization of Sonogashira-type coupling reaction conditions. Data adapted from a representative study. organic-chemistry.org

As indicated in the table, the combination of a palladium catalyst with a bidentate nitrogen ligand in a suitable solvent like DCM or DMF at an elevated temperature provides the highest yields. The absence of a ligand or conducting the reaction at room temperature significantly reduces the efficiency of the transformation. organic-chemistry.org

Stereochemical Control in Synthetic Routes

Achieving stereochemical control in reactions involving the alkyne moiety of this compound is a key challenge for the synthesis of complex, chiral molecules. While the alkyne itself is achiral, its transformations can generate new stereocenters.

Stereoselective Reactions: A reaction is stereoselective if it preferentially forms one stereoisomer over others. For instance, the reduction of an internal alkyne (which could be formed from this compound) can lead to either a cis- or trans-alkene depending on the reagents used. Lindlar's catalyst typically yields the cis-alkene, while a dissolving metal reduction (e.g., Na in NH₃) produces the trans-alkene.

Asymmetric Synthesis: To introduce chirality and form an excess of one enantiomer, a chiral influence is required. This can be achieved through various strategies:

Chiral Catalysts: Employing a chiral ligand on the metal catalyst (e.g., in a palladium-catalyzed reaction) can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to a molecule reacting with this compound can direct the stereochemical outcome of the reaction. The auxiliary is typically removed in a subsequent step.

Chiral Reagents: Using a chiral reagent can also induce asymmetry in the product.

While specific examples of highly stereocontrolled synthetic routes starting from this compound are not extensively documented in the literature, the principles of asymmetric catalysis are broadly applicable. For example, in a hypothetical asymmetric addition of a nucleophile to the alkyne, a chiral catalyst could control the facial selectivity of the attack, leading to an enantioenriched vinyl-substituted pyridine. The development of such stereoselective transformations is an active area of research in organic synthesis.

Future Research Directions and Innovative Perspectives

Development of Novel and Efficient Synthetic Methodologies

Traditional synthetic routes for pyridine (B92270) derivatives can be hampered by harsh conditions and limited yields. ijarsct.co.in The future for synthesizing 2-Ethynyl-4-isopropylpyridine lies in developing more sophisticated and efficient methodologies that offer higher yields and greater selectivity.

Future research should focus on:

Cascade Reactions: Designing one-pot cascade reactions that combine multiple synthetic steps without isolating intermediates could dramatically improve efficiency. A potential approach involves a copper-catalyzed cross-coupling followed by an electrocyclization and air oxidation, a method that has proven effective for other highly substituted pyridines. organic-chemistry.org

Novel Catalytic Systems: Exploration of new catalysts is crucial. While palladium and copper are common, investigating bifunctional catalysts, such as a noble metal combined with a solid acid (e.g., Pd/C/K-10 montmorillonite), could facilitate domino cyclization-aromatization pathways under milder conditions, potentially enhanced by microwave irradiation. organic-chemistry.org

Zirconacycle Intermediates: The use of azazirconacycles offers a highly selective route to construct the pyridine ring. acs.org Future work could adapt this methodology to selectively combine two different alkynes with a nitrile, providing precise control over the substitution pattern and enabling the efficient synthesis of complex derivatives of this compound. acs.org This method has been successful in creating single isomers from similar alkyl-substituted alkynes. acs.org

| Methodology | Potential Advantage | Area for Future Research |

| Cascade Reactions | Increased efficiency, reduced waste, fewer purification steps. | Design of a one-pot synthesis for this compound. |

| Novel Catalysis | Higher yields, milder reaction conditions, improved selectivity. | Development of bifunctional or solid-supported catalysts tailored for alkynylpyridine synthesis. |

| Azazirconacycle Chemistry | Precise regiochemical control, synthesis of complex derivatives. | Application to the synthesis of this compound using specific alkyne precursors. |

Expanding the Scope of Functionalization and Reactivity

The functional versatility of this compound is largely untapped. The pyridine ring, the ethynyl (B1212043) group, and the isopropyl substituent all offer sites for modification. Future research will likely concentrate on direct C-H functionalization and leveraging the reactivity of the alkyne.

Key areas for future exploration include:

Direct C-H Functionalization: As a more sustainable alternative to traditional methods that require pre-functionalized precursors, direct C-H functionalization of the pyridine ring is a primary goal. rsc.orgnih.gov Research into transition metal-catalyzed reactions (using rhodium, iridium, palladium, or copper) could enable the selective installation of new functional groups at specific positions on the pyridine core, a strategy successfully applied to quinolines. mdpi.com

Polymer Synthesis: The terminal alkyne is an ideal handle for polymerization. 2-Ethynylpyridine (B158538) is a known precursor for various π-conjugated polyelectrolytes and ionic conjugated polymers. researchgate.netsigmaaldrich.com Future work could focus on the catalyst-free polymerization of this compound using different quaternization agents to create novel polymers with unique electronic and optical properties. researchgate.net

Click Chemistry and Cycloadditions: The ethynyl group is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This could be used to attach the molecule to biomolecules, surfaces, or other complex scaffolds. Furthermore, its reactivity in [3+2] cycloadditions could be explored for synthesizing novel heterocyclic systems, such as 1,2,3-triphospholide anions. sigmaaldrich.comresearchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.

Future computational studies on this compound should include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational optimization treatments (COTs), researchers can model transition states and reaction pathways for its synthesis and functionalization. utep.edu This would provide insights into the regioselectivity of C-H activation or the energetics of different polymerization routes.

Property Prediction: Computational models can predict electronic properties (e.g., HOMO/LUMO levels), which are crucial for designing materials for electronics or photovoltaics. Modeling can also help engineer molecules with optimized properties by simulating the effects of adding different functional groups. utep.edu

Catalyst Design: Advanced modeling can be used to design catalysts specifically tailored for the synthesis of this compound. By simulating the interaction between the substrate and the catalyst's active site, researchers can optimize catalyst structure for higher efficiency and selectivity.

| Computational Method | Application in Future Research | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and functionalization. | Understanding reaction mechanisms and predicting product selectivity. |

| Molecular Dynamics (MD) | Simulating the conformational behavior of polymers derived from the compound. | Predicting material properties like solubility and thermal stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with potential biological activity. | Identifying derivatives with potential applications in medicinal chemistry. |

Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly integral to modern synthetic chemistry. ijarsct.co.innih.gov Future research on this compound must prioritize the development of environmentally benign synthetic protocols.

Key directions for sustainable synthesis include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for pyridine derivatives compared to conventional heating. acs.orgnih.gov Applying microwave irradiation to a one-pot, multicomponent synthesis of this compound could offer a significant green advantage. nih.gov

Benign Solvents and Catalysts: Research should focus on replacing hazardous organic solvents with greener alternatives like water or ionic liquids. ijarsct.co.inbenthamscience.com Ionic liquids are particularly promising as they can act as both the solvent and the catalyst and are often recyclable, which improves cost-effectiveness and reduces waste. benthamscience.com

Atom Economy: Multicomponent reactions (MCRs) are a cornerstone of green chemistry because they combine several reactants in a single step, maximizing the incorporation of starting materials into the final product. nih.gov Designing an MCR for this compound would enhance atom economy and reduce the formation of by-products. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.